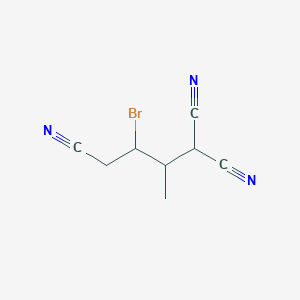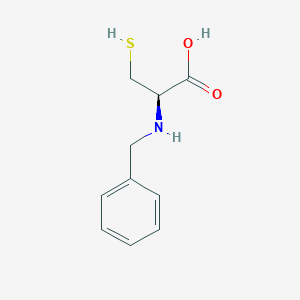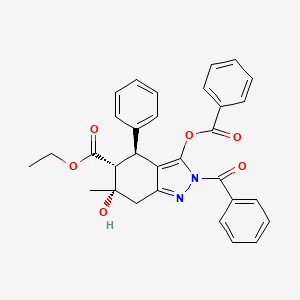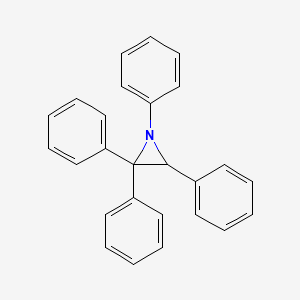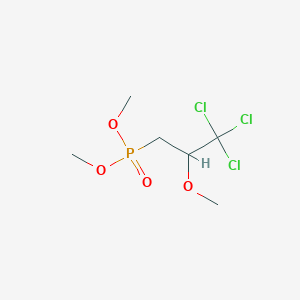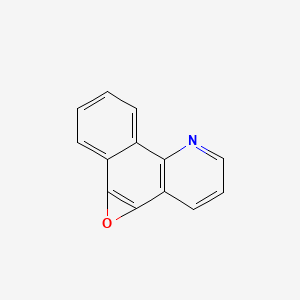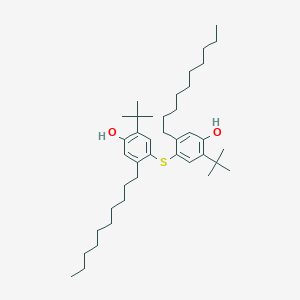
4,4'-Sulfanediylbis(2-tert-butyl-5-decylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) is an organic compound with the molecular formula C22H30O2S. This compound is known for its unique chemical structure, which includes a sulfur atom bridging two phenolic groups. It is widely used in various industrial applications due to its antioxidant properties and stability.
Métodos De Preparación
The synthesis of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) typically involves the reaction of 2-tert-butyl-5-decylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Common reagents used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of rubber, plastics, and other materials to enhance their stability and longevity.
Mecanismo De Acción
The antioxidant properties of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The sulfur atom in the compound also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process. This dual mechanism enhances the compound’s effectiveness as an antioxidant.
Comparación Con Compuestos Similares
Similar compounds to 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) include:
4,4’-Thiobis(2-tert-butyl-5-methylphenol): This compound has a similar structure but with methyl groups instead of decyl groups. It is also used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications, BHT has a simpler structure but shares similar antioxidant properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another antioxidant with a methylene bridge instead of a sulfur bridge, used in similar applications.
The uniqueness of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) lies in its specific structure, which provides enhanced stability and effectiveness compared to its analogs.
Propiedades
Número CAS |
65540-99-0 |
|---|---|
Fórmula molecular |
C40H66O2S |
Peso molecular |
611.0 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(5-tert-butyl-2-decyl-4-hydroxyphenyl)sulfanyl-5-decylphenol |
InChI |
InChI=1S/C40H66O2S/c1-9-11-13-15-17-19-21-23-25-31-27-35(41)33(39(3,4)5)29-37(31)43-38-30-34(40(6,7)8)36(42)28-32(38)26-24-22-20-18-16-14-12-10-2/h27-30,41-42H,9-26H2,1-8H3 |
Clave InChI |
HBTHVQTXTOZDCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C(C=C1SC2=CC(=C(C=C2CCCCCCCCCC)O)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


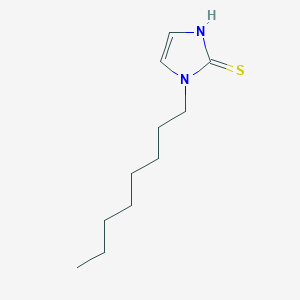
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)
